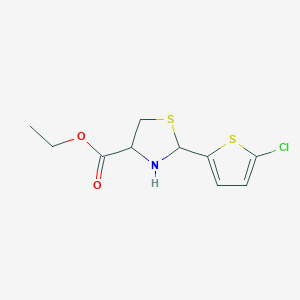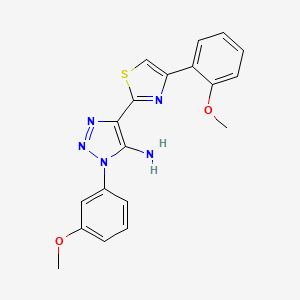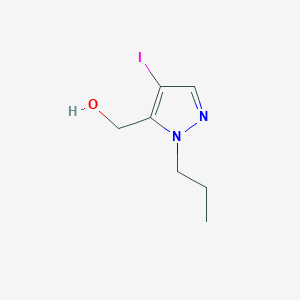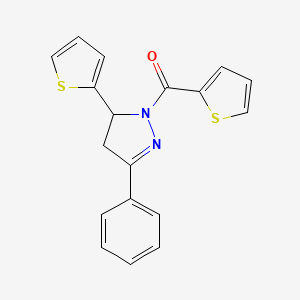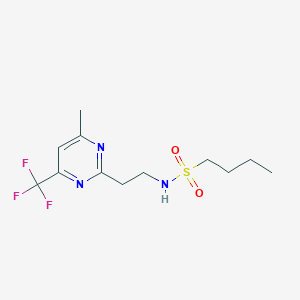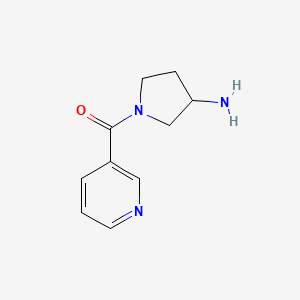![molecular formula C16H15F3N2O4S B2741783 [4-[[3-(trifluoromethyl)phenyl]carbamoyl]phenyl] N,N-dimethylsulfamate CAS No. 338396-16-0](/img/structure/B2741783.png)
[4-[[3-(trifluoromethyl)phenyl]carbamoyl]phenyl] N,N-dimethylsulfamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“[4-[[3-(trifluoromethyl)phenyl]carbamoyl]phenyl] N,N-dimethylsulfamate” is a chemical compound with the molecular formula C16H15F3N2O4S . It has a molecular weight of 388.36. This product is intended for research use only.
Molecular Structure Analysis
The molecular structure of “this compound” has been determined by spectroscopic methods . The compound contains a trifluoromethyl group and a carbamoyl group .Applications De Recherche Scientifique
Anticancer Potentials
Cinnamic acid derivatives, closely related to the chemical structure , have garnered attention for their anticancer potentials . These derivatives have been studied for their roles in medicinal research as both traditional and synthetic antitumor agents. The phenolic analogues of cinnamic acid, which share functional groups with "[4-[[3-(trifluoromethyl)phenyl]carbamoyl]phenyl] N,N-dimethylsulfamate", have been explored for various anticancer applications, indicating a potential research avenue for the compound (De, Baltas, & Bedos-Belval, 2011).
Environmental Impact and Degradation
The environmental persistence and degradation products of chemically similar compounds, like triclosan, have been extensively studied . These investigations provide a foundation for understanding the environmental fate of "this compound". Such studies are crucial for assessing the potential environmental impacts and developing methods for the degradation and removal of these compounds from environmental matrices (Bedoux et al., 2012).
Bioactivity and Pharmacological Actions
4-Phenylbutyric acid, structurally related to the compound , highlights the importance of chemical moieties in determining bioactivity . It is used to treat urea cycle disorders and has been explored for its role as a chemical chaperone, preventing protein misfolding and alleviating endoplasmic reticulum stress. This suggests potential biomedical applications for "this compound" in maintaining proteostasis and treating diseases related to protein misfolding (Kolb et al., 2015).
Environmental Remediation Technologies
Perfluorinated compounds (PFCs), sharing chemical resistance characteristics with the compound of interest, have been the subject of environmental remediation studies . Technologies such as activated carbon adsorption and advanced oxidation processes have been tested for their removal from water. This research area may provide insights into methodologies applicable for removing or degrading compounds like "this compound" from environmental and wastewater systems, thus mitigating potential risks (Arvaniti & Stasinakis, 2015).
Propriétés
IUPAC Name |
[4-[[3-(trifluoromethyl)phenyl]carbamoyl]phenyl] N,N-dimethylsulfamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15F3N2O4S/c1-21(2)26(23,24)25-14-8-6-11(7-9-14)15(22)20-13-5-3-4-12(10-13)16(17,18)19/h3-10H,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGUUVAWSMIKTRA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)OC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15F3N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


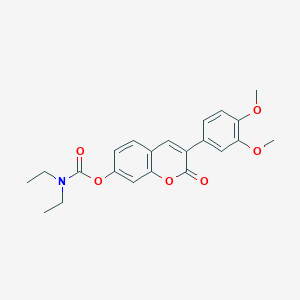
![(1-(3-methylbenzyl)-4,4-dioxido-1H-benzo[e][1,3,4]thiadiazin-3-yl)(morpholino)methanone](/img/structure/B2741703.png)
![2-{[1-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)azetidin-3-yl]methyl}-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one](/img/structure/B2741705.png)
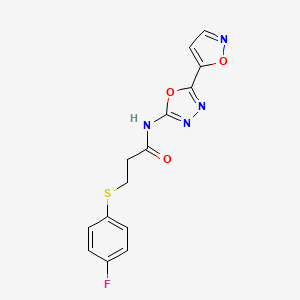

![(E)-N-[[3,5-bis(trifluoromethyl)phenyl]carbamothioyl]-3-phenylprop-2-enamide](/img/structure/B2741709.png)
